Geranyl propionate

Catalog No.
S1512767
CAS No.
105-90-8
M.F
C13H22O2
M. Wt
210.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geranyl propionate

CAS Number

105-90-8

Product Name

Geranyl propionate

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] propanoate

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

InChI

InChI=1S/C13H22O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3/b12-9+

InChI Key

BYCHQEILESTMQU-FMIVXFBMSA-N

SMILES

CCC(=O)OCC=C(C)CCC=C(C)C

solubility

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol
1 ml in 4 ml 80% alcohol (in ethanol)

Canonical SMILES

CCC(=O)OCC=C(C)CCC=C(C)C

Isomeric SMILES

CCC(=O)OC/C=C(\C)/CCC=C(C)C

The exact mass of the compound Geranyl propionate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol1 ml in 4 ml 80% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46138. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Geranyl propionate is a premium monoterpene ester synthesized via the esterification of geraniol with propionic acid. In industrial procurement, it is primarily valued for its distinct sweet, fruity, and rosy olfactory profile, coupled with a low vapor pressure of 0.0058 mmHg at 23 °C and a high boiling point of approximately 252 °C [1]. As a highly lipophilic compound with a Log P of 4.2, it demonstrates excellent compatibility with hydrophobic matrices, making it a critical ingredient in advanced fragrance formulations, cosmetics, and emerging bio-based polymer plasticization[2]. Its structural stability and specific phase-partitioning characteristics make it a preferred choice over lighter esters when extended substantivity and controlled volatility are strictly required in the final manufactured product.

Buyers often consider geranyl acetate as a more common and cost-effective substitute for geranyl propionate. However, generic substitution fails because geranyl acetate possesses a significantly higher vapor pressure (0.0149 mmHg at 23 °C) and lower lipophilicity (Log P 3.7) [1]. This leads to premature evaporation and altered phase partitioning in complex emulsions, making the acetate unsuitable for formulations requiring long-lasting heart notes or sustained release [2]. Furthermore, substituting with its cis-isomer, neryl propionate, introduces a greener, jammy olfactory profile that fundamentally alters the target sensory benchmark. Consequently, geranyl propionate cannot be interchanged without compromising the substantivity, thermal retention, and precise sensory specifications of the end product.

Volatility and Formulation Substantivity

In comparative volatility assessments critical for fragrance and cosmetic formulation, geranyl propionate demonstrates a significantly lower evaporation rate than its shorter-chain analog, geranyl acetate. At 23 °C, geranyl propionate exhibits a vapor pressure of 0.0058 mmHg[1], whereas geranyl acetate registers at 0.0149 mmHg[2]. This approximately 2.5-fold reduction in vapor pressure ensures that geranyl propionate remains on substrates, such as skin or fabric, for an extended duration. It acts as a stable heart note rather than a fleeting top note, providing a predictable release curve that is essential for high-end product consistency.

Evidence DimensionVapor Pressure at 23 °C
Target Compound Data0.0058 mmHg
Comparator Or BaselineGeranyl acetate (0.0149 mmHg)
Quantified Difference~2.5x lower vapor pressure for geranyl propionate
ConditionsStandard ambient temperature (23 °C)

Formulators must procure geranyl propionate over the acetate to achieve extended scent retention and prolonged shelf-life in premium personal care and home care products.

Hydrophobicity and Emulsion Partitioning

The addition of the propionate carbon chain significantly alters the hydrophobicity of the ester compared to the acetate baseline. Geranyl propionate possesses a Log P of approximately 4.2 [1], compared to a Log P of 3.7 for geranyl acetate [2]. This higher lipophilicity dictates superior partitioning into the internal oil phase of oil-in-water (O/W) emulsions and lipid-rich matrices. The increased Log P prevents the compound from migrating into the aqueous phase, thereby reducing the risk of premature hydrolysis and maintaining the structural and olfactory integrity of the formulation over an extended shelf-life.

Evidence DimensionOctanol-Water Partition Coefficient (Log P)
Target Compound DataLog P = 4.2
Comparator Or BaselineGeranyl acetate (Log P = 3.7)
Quantified Difference0.5 unit increase in Log P
ConditionsStandard predictive/measured partitioning models

Procurement of the propionate variant is essential for lipid-based cosmetics and wax matrices where preventing aqueous migration and hydrolysis is critical for product stability.

Biopolymer Plasticization Efficiency

Recent material science evaluations have identified geranyl esters as highly effective, bio-based plasticizers for poly(lactic acid) (PLA). When compounded at 10 wt%, geranyl propionate dramatically improves the ductility of the polymer matrix. Neat PLA exhibits a brittle elongation at break of merely 8%, but the incorporation of geranyl propionate increases this value to over 200% [1]. This massive improvement in flexibility is driven by a favorable Relative Energy Difference (RED < 1) that ensures excellent thermodynamic miscibility with the PLA matrix, positioning the ester as a powerful, non-phthalate alternative for flexible bioplastics.

Evidence DimensionElongation at Break (%)
Target Compound Data>200% elongation
Comparator Or BaselineNeat PLA (8% elongation)
Quantified Difference>25-fold increase in polymer ductility
Conditions10 wt% plasticizer loading in PLA, evaluated via standard tensile testing

Industrial buyers in the packaging sector can utilize geranyl propionate to replace toxic phthalate plasticizers while simultaneously achieving massive gains in biopolymer flexibility.

Solvent-Free Enzymatic Manufacturability

For downstream manufacturers synthesizing geranyl propionate, the compound exhibits excellent compatibility with green, solvent-free biocatalytic processes. Using immobilized lipases such as Novozym 435, the esterification of geraniol with propionic acid achieves a remarkable 93% conversion in just 30 minutes at 40 °C using a 3:1 molar ratio [1]. This rapid, high-yield conversion in a solvent-free system drastically reduces the energy and purification costs associated with traditional acid-catalyzed esterification, which typically requires higher temperatures, hazardous solvents, and extensive downstream neutralization.

Evidence DimensionReaction Conversion Rate
Target Compound Data93% conversion in 30 minutes
Comparator Or BaselineTraditional acid catalysis (requires extended heating and solvent recovery)
Quantified DifferenceNear-quantitative yield in <1 hour under mild (40 °C), solvent-free conditions
ConditionsNovozym 435 catalyst, 40 °C, 3:1 geraniol to propionic acid molar ratio, solvent-free

Chemical manufacturers can procure geraniol and propionic acid to synthesize this specific ester using highly efficient, sustainable biocatalysis, lowering overall production costs.

Premium Fragrance and Cosmetic Formulation

Due to its low vapor pressure (0.0058 mmHg) and high substantivity, geranyl propionate is the ideal choice for heavy blossom and fruity fragrance accords where the scent must persist on the skin or fabric long after volatile top notes, like geranyl acetate, have evaporated[1].

Lipid-Rich Emulsions and Wax Matrices

Its high lipophilicity (Log P 4.2) makes it highly suitable for incorporation into lip balms, solid perfumes, and heavy creams. It partitions securely into the oil phase, resisting aqueous hydrolysis and extending product shelf-life better than shorter-chain analogs [1].

Bio-based Polymer Plasticization

As a highly miscible bio-derived additive, geranyl propionate is an excellent procurement choice for modifying poly(lactic acid) (PLA) bioplastics, transforming brittle matrices (8% elongation) into flexible packaging materials (>200% elongation) without relying on toxic phthalates [2].

Green Chemistry Biocatalysis Scaling

It serves as an optimal target molecule for facilities transitioning to solvent-free manufacturing, as its rapid enzymatic synthesis profile (93% conversion in 30 minutes) allows for high-throughput, low-energy production using immobilized lipases[3].

Physical Description

colourless liquid/rosy, fruity odou

XLogP3

3.9

Boiling Point

253.0 °C

Density

0.896-0.913

UNII

U9F1RPB24G

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1612 of 1664 companies (only ~ 3.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

27751-90-2
105-90-8

Wikipedia

Geranyl propionate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

2,6-Octadien-1-ol, 3,7-dimethyl-, 1-propanoate, (2E)-: ACTIVE

Dates

Last modified: 08-15-2023

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